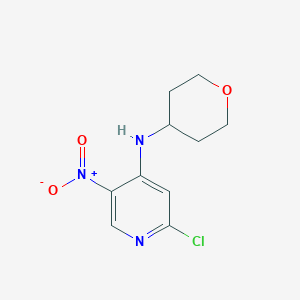
2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the fifth position, and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloropyridine to introduce the nitro group at the fifth position. This is followed by the substitution of the amino group at the fourth position with a tetrahydro-2H-pyran-4-yl group. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tetrahydro-2H-pyran-4-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-5-amino-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine, while substitution of the chloro group can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and tetrahydro-2H-pyran-4-yl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-4-nitroaniline
- 2-Chloro-5-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-Chloro-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which can enhance its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various research applications.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-(oxan-4-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c11-10-5-8(9(6-12-10)14(15)16)13-7-1-3-17-4-2-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOELFOQAPVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
![5-(4,4-Difluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160722.png)
![5-(4-Fluoropiperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160730.png)

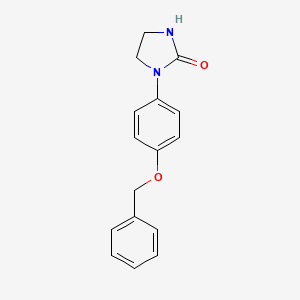
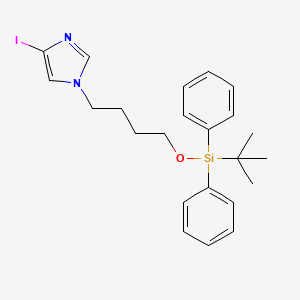

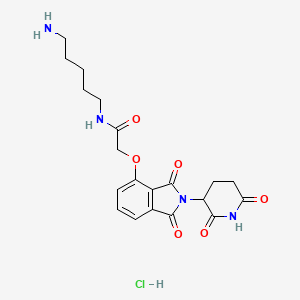
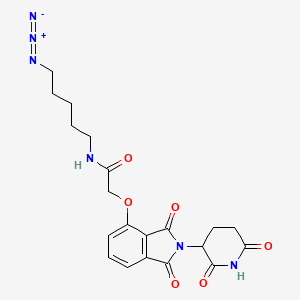

![Ethyl 2-[(4-bromo-1H-pyrazol-1-yl)methyl]cyclopropanecarboxylate](/img/structure/B8160782.png)
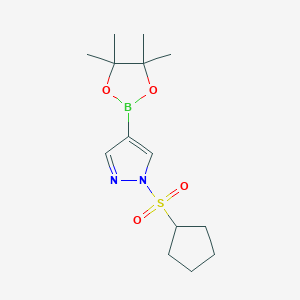
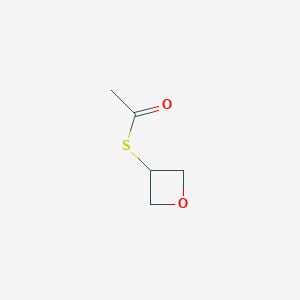
![(5-Nitro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8160811.png)
